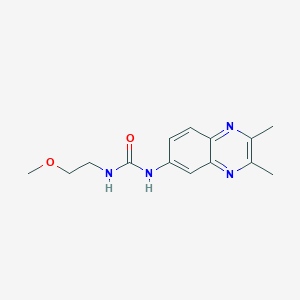
N-(2,3-dimethyl-6-quinoxalinyl)-N'-(2-methoxyethyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,3-dimethyl-6-quinoxalinyl)-N'-(2-methoxyethyl)urea, also known as DMQX, is a quinoxaline derivative that acts as a selective antagonist of the AMPA receptor. It was first synthesized in 1993 and has since been extensively studied for its potential therapeutic applications in various neurological disorders.
作用机制
N-(2,3-dimethyl-6-quinoxalinyl)-N'-(2-methoxyethyl)urea acts as a selective antagonist of the AMPA receptor, which is a subtype of the glutamate receptor. It blocks the binding of glutamate to the receptor and prevents the influx of calcium ions into the neuron, which can cause cell death in certain neurological disorders.
Biochemical and Physiological Effects:
N-(2,3-dimethyl-6-quinoxalinyl)-N'-(2-methoxyethyl)urea has been shown to have a number of biochemical and physiological effects in animal models. It has been shown to increase the levels of certain neurotransmitters such as dopamine and norepinephrine, which are involved in the regulation of mood and behavior. It has also been shown to reduce the levels of certain inflammatory markers in the brain, which can contribute to the development of neurological disorders.
实验室实验的优点和局限性
One of the main advantages of N-(2,3-dimethyl-6-quinoxalinyl)-N'-(2-methoxyethyl)urea is its selectivity for the AMPA receptor, which allows for more targeted effects on neuronal function. However, one limitation is that it can be difficult to administer in animal models due to its low solubility in water and other solvents.
未来方向
There are several potential future directions for research on N-(2,3-dimethyl-6-quinoxalinyl)-N'-(2-methoxyethyl)urea. One area of interest is its potential use in the treatment of drug addiction, as it has been shown to reduce the addictive effects of certain drugs such as cocaine and nicotine. Another area of interest is its potential use in the treatment of depression and anxiety disorders, as it has been shown to have antidepressant and anxiolytic effects in animal models. Finally, further research is needed to optimize the synthesis and administration of N-(2,3-dimethyl-6-quinoxalinyl)-N'-(2-methoxyethyl)urea in order to maximize its therapeutic potential.
合成方法
N-(2,3-dimethyl-6-quinoxalinyl)-N'-(2-methoxyethyl)urea can be synthesized using a multi-step process starting from commercially available starting materials. The first step involves the reaction of 2,3-dimethylquinoxaline with ethyl chloroformate to form the corresponding ethyl carbamate. This is then reacted with 2-methoxyethylamine to form the final product, N-(2,3-dimethyl-6-quinoxalinyl)-N'-(2-methoxyethyl)urea.
科学研究应用
N-(2,3-dimethyl-6-quinoxalinyl)-N'-(2-methoxyethyl)urea has been extensively studied for its potential therapeutic applications in various neurological disorders such as epilepsy, stroke, and Parkinson's disease. It has been shown to have neuroprotective effects in animal models of these diseases by blocking the excitotoxic effects of glutamate on neurons.
属性
IUPAC Name |
1-(2,3-dimethylquinoxalin-6-yl)-3-(2-methoxyethyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2/c1-9-10(2)17-13-8-11(4-5-12(13)16-9)18-14(19)15-6-7-20-3/h4-5,8H,6-7H2,1-3H3,(H2,15,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFKCXRDKMFGWKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2C=C(C=CC2=N1)NC(=O)NCCOC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-methoxy-2-{[1-(2-methoxybenzyl)-4-piperidinyl]oxy}-N-(2-methoxyethyl)benzamide](/img/structure/B5150626.png)


![1-[2-fluoro-5-(4-morpholinylsulfonyl)benzoyl]-4-piperidinecarboxylic acid](/img/structure/B5150640.png)
![10-(3-chlorophenyl)-7,7-dimethyl-7,8,10,10a-tetrahydro-6H-indeno[1,2-b]quinoline-9,11-dione](/img/structure/B5150651.png)
![N-(3-methoxyphenyl)-15-methyltetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide](/img/structure/B5150658.png)
![2-(5-{3-[4-(dimethylamino)phenyl]-2-propen-1-ylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B5150666.png)

![4-(2,3,4-trimethoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B5150675.png)



![N'-(3-methoxypropyl)-N-methyl-N-(2-pyridinylmethyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5150721.png)
![2-{2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy}-1-isopropyl-4-methylbenzene](/img/structure/B5150731.png)